1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene
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Overview
Description
1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H10ClFS It is characterized by the presence of a chloro and fluoro substituent on a benzene ring, along with a phenylsulfanylmethyl group
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of organozinc and Grignard reagents, which are known for their reliability in forming complex organic molecules.
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The choice of reagents and reaction conditions can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can yield thiols or other reduced forms.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene has a wide range of applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene depends on its specific application and the molecular targets involved. In general, the compound may interact with various enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluorobenzene: Lacks the phenylsulfanylmethyl group, resulting in different chemical properties and reactivity.
1-Fluoro-2-chlorobenzene: Similar to 1-Chloro-2-fluorobenzene but with the positions of the chloro and fluoro groups reversed.
1-Chloro-2-fluoro-3-methylbenzene: Contains a methyl group instead of the phenylsulfanylmethyl group, leading to different applications and reactivity.
Properties
IUPAC Name |
1-chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQENTVVERDFCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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